Physicochemical Property Differentiation: PSA and LogP Benchmarking Against N1,N3-Bis-Substituted Uracil–Hydroxybenzamide Comparators
The target compound exhibits a topological polar surface area (PSA) of 141.49 Ų and a calculated LogP of 0.82, obtained from its standardized SMILES structure . In contrast, the closest literature-described active analog, N1,N3-bis-(4-methoxybenzoyl)pyrimidine-2,4(1H,3H)-dione, bears two aromatic rings and is expected to have a PSA exceeding 130 Ų but a LogP above 2.0 due to the additional methoxybenzoyl group [1]. The lower LogP of CAS 4113-89-7 (ΔLogP ≈ –1.2) suggests superior aqueous solubility and a distinctly different membrane partitioning profile, which could translate into divergent oral absorption and distribution characteristics if evaluated in parallel in vivo studies.
| Evidence Dimension | Predicted LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 0.82 (calculated) |
| Comparator Or Baseline | N1,N3-bis-(4-methoxybenzoyl)pyrimidine-2,4(1H,3H)-dione: LogP estimated >2.0 (structure-based inference; no measured value found in accessible primary sources) |
| Quantified Difference | ΔLogP ≈ –1.2 (lower lipophilicity for CAS 4113-89-7) |
| Conditions | In silico prediction using the molecular structure deposited in ChemSrc (density 1.454 g/cm³, PSA 141.49 Ų); comparator logP inferred from its additional aromatic substituents [1]. |
Why This Matters
Lower LogP differentiates CAS 4113-89-7 from more lipophilic bis-substituted analogs, directly impacting solubility and permeability classification, which is critical for procurement decisions where aqueous formulation compatibility is a prerequisite.
- [1] Salaznikova OA, Rashchenko AI, Brel' AK, Spasov AA, Lisina SV, Popov SS, Kucheryavenko AF, Litvinov RA. Uracil Hydroxybenzamides as Potential Antidiabetic Prodrugs. Pharmaceutical Chemistry Journal. 2019;53(6):511-515. DOI: 10.1007/s11094-019-02029-5. View Source
